molecular formula C31H41NO4 B15286040 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid

11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid

Cat. No.: B15286040
M. Wt: 491.7 g/mol
InChI Key: TXGZJQLMVSIZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure and unique properties, making it a subject of interest in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as cyclization, oxidation, and nitrile formation .

Industrial Production Methods: Industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its role in various biochemical pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals targeting specific diseases .

Industry: In industrial applications, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the Nrf2 and NF-κB pathways, which are involved in cellular stress responses and inflammation . By influencing these pathways, the compound can exert antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 11-Cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGZJQLMVSIZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870250
Record name 2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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